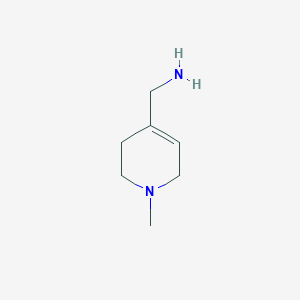
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
説明
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds such as mptp have been known to target dopaminergic neurons .
Mode of Action
It’s worth noting that similar compounds like mptp have been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Biochemical Pathways
It’s known that similar compounds like mptp can block the mitochondrial complex i, leading to mitochondrial dysfunction .
Pharmacokinetics
It’s known that similar compounds like tmmp are preferentially oxidized by mouse brain monoamine oxidase b to a water-soluble compound .
Result of Action
Similar compounds like mptp have been shown to cause dopaminergic neuronal damage .
Action Environment
It’s known that the action of similar compounds can be influenced by factors such as the presence of monoamine oxidase b .
生物活性
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a nitrogen-containing organic compound characterized by its unique tetrahydropyridine ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential neuroprotective effects and interactions with neurotransmitter systems. Its structural attributes suggest a significant role in various biological processes, particularly in relation to neurotoxicity and neuroprotection.
- Molecular Formula : CHN
- Molecular Weight : 126.2 g/mol
- CAS Number : 23969-87-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with dopaminergic systems and its potential neuroprotective properties. The compound is structurally related to 1-methyl-4-phenylpyridinium (MPP+), a known neurotoxin that induces oxidative stress and neuronal death, particularly affecting dopaminergic neurons in the substantia nigra region of the brain.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects by modulating oxidative stress pathways and inhibiting monoamine oxidase B (MAO-B) activity. This inhibition could potentially mitigate the neurotoxic effects associated with MPP+ metabolism.
The mechanisms through which this compound exerts its biological effects include:
- Oxidative Stress Modulation : The compound may reduce oxidative stress in neuronal cells by scavenging free radicals.
- MAO-B Inhibition : By inhibiting MAO-B, the compound could decrease the formation of neurotoxic metabolites from dopamine degradation.
- Neurotransmitter Interaction : It may influence neurotransmitter release and reuptake mechanisms, particularly concerning dopamine and serotonin systems.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-1,2,3,6-tetrahydropyridine | Methyl group at position 4 | Neurotoxic effects via MPP+ formation |
| 1-Methylpiperidine | Saturated six-membered ring with nitrogen | Used as a solvent and reagent in organic synthesis |
| 3-Hydroxy-N-methylpiperidine | Hydroxyl substitution on piperidine | Potential antidepressant activity |
| This compound | Tetrahydropyridine ring with methanamine group | Neuroprotective effects; modulation of neurotransmitter systems |
Study on Neuroprotective Properties
A study conducted on SH-SY5Y cells demonstrated that this compound exhibited significant neuroprotective effects against oxidative stress induced by hydrogen peroxide. The compound showed a reduction in cell death and an increase in cell viability compared to control groups.
MAO-B Inhibition Study
In vitro assays revealed that this compound inhibited MAO-B with an IC value comparable to standard MAO-B inhibitors like selegiline. This suggests its potential utility in treating neurodegenerative disorders such as Parkinson's disease.
特性
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-2-7(6-8)3-5-9/h2H,3-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUELPHBYTUIHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















